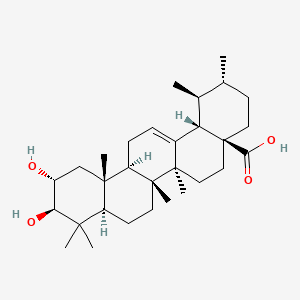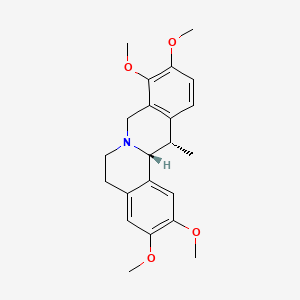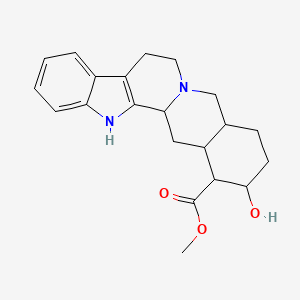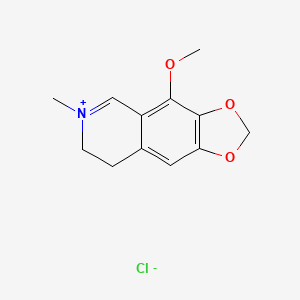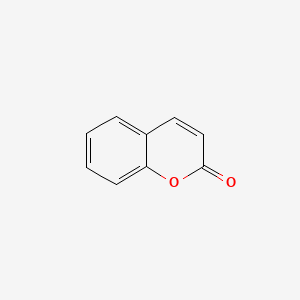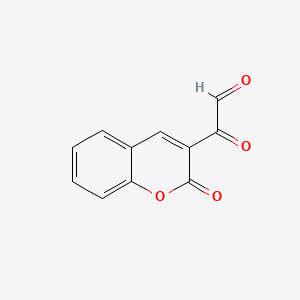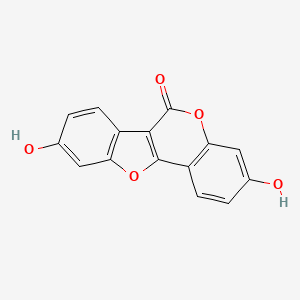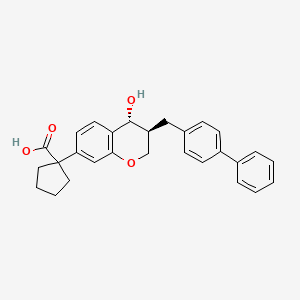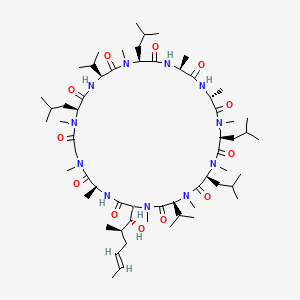
Cyclosporin B
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Cyclosporin B, like its more commonly used analog Cyclosporin A, primarily targets T-lymphocytes . The primary molecular target of this compound is cyclophilin-1 , a cytosolic protein found in lymphocytes . Cyclophilin-1 plays a crucial role in the immune response, particularly in T-cell activation .
Mode of Action
This compound binds to cyclophilin-1, forming a cyclosporine-cyclophilin complex . This complex inhibits an enzyme called calcineurin , preventing the dephosphorylation and activation of the nuclear factor of activated T-cells (NFAT) . This inhibition blocks the transcription of cytokines like interleukin-2 (IL-2), thereby suppressing T-cell activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcineurin/NFAT pathway . By inhibiting calcineurin, the cyclosporine-cyclophilin complex prevents the activation of NFAT, a transcription factor that regulates the expression of IL-2 . This results in the suppression of T-cell activation and the adaptive immune response .
Pharmacokinetics
This compound, like Cyclosporin A, is a lipophilic compound and is absorbed slowly and incompletely after oral administration . Its bioavailability can vary widely, with poor absorption often observed in transplant patients . This compound is extensively metabolized, primarily by mono- and dihydroxylation as well as N-demethylation . It is considered a low-to-intermediate clearance drug .
Result of Action
The primary result of this compound’s action is immunosuppression . By inhibiting T-cell activation, it prevents the immune system from mounting a response against transplanted organs, thereby preventing organ rejection . It can also suppress the immune response in autoimmune conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the time elapsed after surgery, the dose administered, gastrointestinal dysfunction, external bile drainage, liver disease, and food . Additionally, drugs that affect the P-450 system, which metabolizes this compound, can also impact its action .
Safety and Hazards
Cyclosporin B is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It’s advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Cyclosporine has been established as a gold standard for its immunosuppressant action . The broad spectrum of cyclosporine demands efficient delivery systems by several routes . Although these recent advances in cyclosporine delivery look promising, its clinical translation requires in-depth studies to deliver safe, efficacious, and stable formulation of cyclosporine .
Analyse Biochimique
Biochemical Properties
Cyclosporin B interacts with several enzymes and proteins. It inhibits RANKL-induced TRAP phosphatase activity, inducing apoptosis in osteoclasts . It also interacts with the human cyclophilin family of peptidyl-prolyl isomerases . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting certain biochemical reactions. For instance, it inhibits the entry of hepatitis B into hepatocytes . It also induces apoptosis in osteoclasts by inhibiting RANKL-induced TRAP phosphatase activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It selectively inhibits adaptive immune responses by blocking T cell-dependent biosynthesis of lymphokines, particularly interleukin 2 at the level of messenger ribonucleic acid (mRNA) transcription .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Monitoring trends in results, such as gradual decreases in white blood cells or albumin, or increasing liver enzymes, could be a sign of toxicity, even if the absolute levels are normal .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Adverse effects associated with administration of this compound are typically minimal with low-dose once-daily therapy and more common at high-dose twice-daily therapy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver by P-450 enzymes . Drugs that affect the P-450 system also affect the metabolism of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is highly bound to erythrocytes and plasma proteins and has a blood to plasma ratio of approximately 2 . In plasma, approximately 80% of the drug is bound to lipoproteins .
Subcellular Localization
It is known that the biosynthesis of this compound involves a non-ribosomal peptide synthetase (NRPS), which is a complex multifunctional enzyme system .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cyclosporin B involves a series of reactions starting from a dipeptide and a cyclic peptide. The dipeptide is coupled with a protected amino acid to form a tripeptide, which is then cyclized with a protected amino acid to form a cyclic tetrapeptide. The tetrapeptide is then deprotected and coupled with a protected amino acid to form a cyclic pentapeptide, which is further deprotected and coupled with a protected amino acid to form the final product, Cyclosporin B. The protection and deprotection steps are crucial to ensure the correct stereochemistry and prevent unwanted reactions. The synthesis pathway involves a total of 11 steps.", "Starting Materials": ["L-Valine methyl ester hydrochloride", "L-Threonine", "L-Alanine", "L-2-Aminobutyric acid", "L-Leucine", "L-Proline", "L-Asparagine", "L-Glycine", "L-Phenylalanine", "L-Ornithine", "L-Aspartic acid"], "Reaction": ["Step 1: Coupling of L-Valine methyl ester hydrochloride with L-Threonine to form Val-Thr dipeptide.", "Step 2: Coupling of Val-Thr dipeptide with L-Alanine to form Val-Thr-Ala tripeptide.", "Step 3: Cyclization of Val-Thr-Ala tripeptide with L-2-Aminobutyric acid to form cyclic tetrapeptide.", "Step 4: Protection of the N-terminus and side chains of the cyclic tetrapeptide.", "Step 5: Coupling of the cyclic tetrapeptide with L-Leucine to form cyclic pentapeptide.", "Step 6: Deprotection of the N-terminus and side chains of the cyclic pentapeptide.", "Step 7: Coupling of the cyclic pentapeptide with L-Proline to form cyclosporin intermediate.", "Step 8: Protection of the side chains of the cyclosporin intermediate.", "Step 9: Coupling of the cyclosporin intermediate with L-Asparagine to form a new intermediate.", "Step 10: Deprotection of the side chains of the new intermediate.", "Step 11: Coupling of the new intermediate with L-Glycine, L-Phenylalanine, L-Ornithine, and L-Aspartic acid to form Cyclosporin B."] } | |
Numéro CAS |
63775-95-1 |
Formule moléculaire |
C61H109N11O12 |
Poids moléculaire |
1188.6 g/mol |
Nom IUPAC |
(3S,6S,9S,12S,15R,18S,21S,24S,30S,33R)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28,30-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O12/c1-25-26-27-39(14)51(74)50-55(78)64-41(16)56(79)66(18)32-47(73)67(19)43(28-33(2)3)54(77)65-48(37(10)11)60(83)68(20)44(29-34(4)5)53(76)62-40(15)52(75)63-42(17)57(80)69(21)45(30-35(6)7)58(81)70(22)46(31-36(8)9)59(82)71(23)49(38(12)13)61(84)72(50)24/h25-26,33-46,48-51,74H,27-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b26-25+/t39?,40-,41+,42+,43+,44+,45+,46+,48+,49+,50-,51?/m1/s1 |
Clé InChI |
UCOQITKXMNKTKF-BMNGICEZSA-N |
SMILES isomérique |
C/C=C/CC(C)C([C@@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O |
SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O |
SMILES canonique |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O |
Apparence |
Solid powder |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cyclosporin B, 7-L-Alanine-cyclosporin A, Antibiotic S 7481F2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



